4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)butan-1-one
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Overview
Description
(E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes fluorophenyl, dimethoxyphenyl, and trifluoromethylpyrimidinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include fluorophenyl compounds, dimethoxyphenyl derivatives, and trifluoromethylpyrimidinyl precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE
- (E)-[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE
Uniqueness
The uniqueness of (E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C25H23F4N3O6S |
---|---|
Molecular Weight |
569.5 g/mol |
IUPAC Name |
[(E)-1-(4-fluorophenyl)ethylideneamino] 4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoate |
InChI |
InChI=1S/C25H23F4N3O6S/c1-15(16-6-9-18(26)10-7-16)32-38-23(33)5-4-12-39(34,35)24-30-19(14-22(31-24)25(27,28)29)17-8-11-20(36-2)21(13-17)37-3/h6-11,13-14H,4-5,12H2,1-3H3/b32-15+ |
InChI Key |
HCRAPRXDQDSZFC-VWJSQJICSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)CCCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC)/C3=CC=C(C=C3)F |
Canonical SMILES |
CC(=NOC(=O)CCCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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